2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-16-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)17-13/h2-5,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQMHENQJVGRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other positions on the thiazole and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Derivatives
- Structure : A methyl group at the 5-position of the pyridine ring.
- Example : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS: 720720-96-7) .
- Activity : Acts as a factor Xa inhibitor by binding to the enzyme's S4 pocket, with conformational rigidity enhancing specificity. The methyl group contributes to hydrophobic interactions, while the carboxylic acid moiety facilitates hydrogen bonding .
Sulfonyl- and Pyrrole-Substituted Derivatives
- Structure : 5-((Aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl) substitutions (e.g., CAS: 97817-23-7) .
- Activity: Demonstrated in-vitro antimicrobial activity against bacterial and fungal strains.
- Comparison : The 4-methoxyphenyl group in the target compound is less polar than sulfonyl substituents, which may improve membrane permeability but reduce solubility in aqueous environments.
Halogenated Derivatives
- Structure : Halogen atoms (e.g., 2-chloro, 2-bromo) at the 2-position (e.g., 2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, CAS: 153341-58-3) .
- Comparison : The methoxy group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing nature of halogens, which could alter metabolic stability.
Amino-Substituted Derivatives
- Structure: 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS: 97817-23-7) .
- Activity: Serves as a synthetic intermediate for larger molecules. The amino group increases basicity (pKa ~8–10), improving solubility in acidic conditions.
- Comparison : The 4-methoxyphenyl group reduces basicity, favoring neutral pH solubility and possibly enhancing oral bioavailability.
Structural and Functional Data Table
Key Findings and Implications
Substituent Effects: Electron-Donating Groups (e.g., MeO): Enhance aromatic interactions but may reduce metabolic oxidation compared to electron-withdrawing groups (e.g., SO₂) . Halogens: Improve lipophilicity but risk off-target toxicity due to covalent binding . Amino Groups: Increase solubility but may limit CNS penetration due to ionization .
Therapeutic Potential: The target compound’s 4-methoxyphenyl group positions it as a candidate for CNS-targeted therapies due to moderate lipophilicity, whereas sulfonyl derivatives may favor peripheral antimicrobial action .
Synthetic Accessibility: Halogenated and amino derivatives are synthetically straightforward, as evidenced by commercial availability . The target compound’s synthesis likely follows similar routes but requires selective methoxyphenyl incorporation .
Biological Activity
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H14N2OS
- Molecular Weight : 246.33 g/mol
- CAS Number : 919736-42-8
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively.
- Inhibition of Tyrosinase : Tyrosinase is an enzyme involved in melanin biosynthesis. Inhibition of this enzyme can lead to anti-melanogenic effects. The compound has demonstrated potential as a tyrosinase inhibitor, which may have applications in treating hyperpigmentation disorders .
- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | 3.8 | B16F10 Melanoma Cells | |
| Antioxidant Activity | N/A | In vitro assays | |
| Anticancer Activity | <50 | Various cancer cell lines |
Case Studies and Research Findings
- Study on Tyrosinase Inhibition : A study evaluated the inhibitory effects of several derivatives on tyrosinase activity. The results indicated that this compound showed a competitive inhibition profile with an IC50 value of 3.8 µM against the enzyme derived from Agaricus bisporus .
- Antioxidant Properties : Research highlighted the compound's ability to reduce oxidative stress markers in various cellular models. This activity was linked to its phenolic structure which enhances its electron-donating capacity .
- Anticancer Evaluation : In a series of experiments involving different cancer cell lines (including MCF7 and others), the compound exhibited growth inhibition with GI50 values suggesting potential therapeutic applications in oncology .
Q & A
Q. Example Workflow :
Synthesis validation : Compare experimental HRMS with theoretical values .
Structural confirmation : Assign peaks via 2D NMR (COSY, HSQC) .
Purity check : HPLC with UV detection at 254 nm .
Advanced: How does conformational analysis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine inform its role as a Factor Xa inhibitor?
Methodological Answer:
X-ray crystallography reveals that the 5-methyl derivative adopts a rigid conformation, enabling optimal binding to Factor Xa's S4 pocket. Key findings:
- S-O proximity : A novel intramolecular S-O interaction stabilizes the bioactive conformation, confirmed by ab initio energy calculations (Mulliken population analysis) .
- Subsite interactions : The thiazolo ring binds S4 via hydrophobic contacts, while the 4-methoxyphenyl group occupies the S1 pocket .
Q. Experimental Design :
- Cocrystallization : Soak Factor Xa with the inhibitor and resolve structures at 1.7–2.0 Å resolution .
- Computational modeling : Molecular dynamics (MD) simulations to assess conformational stability .
Advanced: How do structure-activity relationship (SAR) studies optimize bioactivity in thiazolo[5,4-c]pyridine derivatives?
Methodological Answer:
SAR studies focus on:
- Substitution at position 5 : Methyl groups enhance S4 binding affinity (IC50: 0.5 nM for 5-methyl vs. 5.2 nM for unsubstituted) .
- Electron-withdrawing groups : Bromo or chloro substituents at position 2 improve metabolic stability but reduce solubility (logP increases by 0.5–1.0) .
- Carboxylic acid derivatives : Hydrochloride salts (e.g., 720720-96-7) enhance water solubility for in vivo studies .
Q. Resolution Strategies :
Standardize assays : Use recombinant human Factor Xa and control buffer ionic strength .
Dose-response validation : Test compounds at multiple concentrations with internal controls (e.g., rivaroxaban) .
Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) .
Case Study :
A 2-chloro derivative showed 10-fold lower activity in one study due to precipitation in assay buffer. Reformulation with cyclodextrin improved consistency .
Advanced: What computational methods predict the pharmacokinetic properties of thiazolo[5,4-c]pyridine-based inhibitors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
